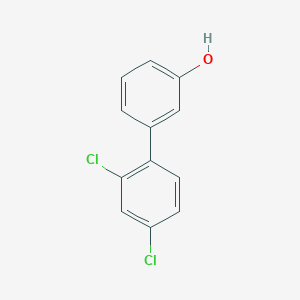

![molecular formula C9H8N2O4S B1437741 methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 1105189-80-7](/img/structure/B1437741.png)

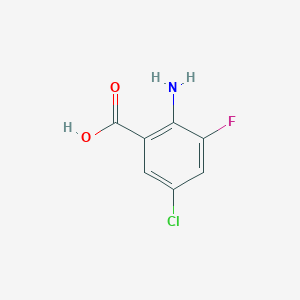

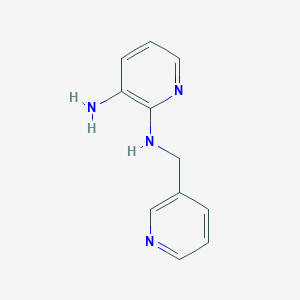

methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Descripción general

Descripción

Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazolopyrimidine derivative that has been synthesized through a multistep process.

Aplicaciones Científicas De Investigación

Tautomerism in Nucleic Acid Bases

Research on tautomerism of nucleic acid bases, such as purines and pyrimidines, sheds light on their stability and interactions within biological systems. Understanding these interactions is crucial for grasping how changes in molecular environments influence DNA and RNA structures. This area of study provides foundational knowledge that can be applied to the development of novel therapeutics and diagnostic tools, especially in understanding mutations and their implications in genetic diseases and cancer (Person et al., 1989).

Pyrimidine-based Optical Sensors

Pyrimidine derivatives have been extensively explored for their potential in creating optical sensors. Such sensors can detect changes in their environment, making them useful for biological and chemical sensing applications. This research indicates the versatility of pyrimidine derivatives in developing tools for environmental monitoring, medical diagnostics, and potentially new materials for electronic and photonic devices (Jindal & Kaur, 2021).

Synthetic Pathways and Chemical Properties

Exploration of synthetic routes for creating pyrimidine analogues highlights the importance of these compounds in medicinal chemistry. Novel synthetic methods can lead to the discovery of compounds with enhanced biological activity or improved physicochemical properties for various applications, including drug development and materials science (Kumar et al., 2001).

Biological and Medicinal Applications

Pyrimidine scaffolds, such as pyrazolo[1,5-a]pyrimidines, have shown a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This area of research is crucial for the development of new therapeutic agents targeting various diseases. The structure-activity relationship (SAR) studies of these compounds provide insights into optimizing drug design for better efficacy and safety (Cherukupalli et al., 2017).

Optoelectronic Materials

Research into quinazolines and pyrimidines for optoelectronic materials highlights the potential of these compounds in developing new technologies for electronic and photonic devices. Their incorporation into π-extended conjugated systems can lead to novel materials with desirable properties for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors (Lipunova et al., 2018).

Propiedades

IUPAC Name |

methyl 7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-4-3-16-9-10-6(12)5(8(14)15-2)7(13)11(4)9/h3,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYNIXIUJPPTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)